3-(Ethoxymethyl)-5-methoxyaniline
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Overview
Description
3-(Ethoxymethyl)-5-methoxyaniline: is a chemical compound with the following structure:
C9H15NO2
It belongs to the class of anilines, which are aromatic compounds containing an amino group (-NH₂) attached to a benzene ring. The compound’s systematic name indicates that it contains an ethoxymethyl group (CH₃OCH₂-) and a methoxy group (CH₃O-) attached to the aniline ring.
Preparation Methods
Synthetic Routes:
-
Alkylation of Aniline:
- Ethoxymethyl chloride (CH₃OCH₂Cl) reacts with aniline (C₆H₅NH₂) in the presence of a base (such as sodium hydroxide) to form 3-(ethoxymethyl)aniline.
- The reaction proceeds via nucleophilic substitution, replacing the hydrogen atom on the amino group with the ethoxymethyl group.
-
Methylation of 3-(Ethoxymethyl)aniline:
- Treatment of 3-(ethoxymethyl)aniline with dimethyl sulfate (CH₃₂SO₄) or methyl iodide (CH₃I) leads to the formation of 3-(ethoxymethyl)-5-methoxyaniline.
- This reaction introduces the methoxy group onto the aromatic ring.
Industrial Production:
Industrial-scale production methods may involve variations of the above synthetic routes, optimized for efficiency and yield.
Chemical Reactions Analysis
Oxidation: 3-(Ethoxymethyl)-5-methoxyaniline can undergo oxidation reactions, converting the amino group to a nitro group (NO₂).
Reduction: Reduction of the nitro group can yield the corresponding amine.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents: Reagents like nitric acid (HNO₃), sulfuric acid (H₂SO₄), and reducing agents (e.g., SnCl₂) are used.
Major Products: The major products depend on the specific reaction conditions.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities (e.g., antimicrobial, antioxidant).
Medicine: May have applications in drug discovery due to its structural features.
Industry: Used in the production of dyes, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The exact mechanism by which 3-(Ethoxymethyl)-5-methoxyaniline exerts its effects remains an area of ongoing research. It likely interacts with cellular targets, affecting various biochemical pathways.
Comparison with Similar Compounds
While 3-(Ethoxymethyl)-5-methoxyaniline is unique due to its specific substituents, similar compounds include other anilines with varying functional groups.
For more information, you can refer to the research article on the pharmacological properties of Polygonatum and its active ingredients .
Properties
Molecular Formula |
C10H15NO2 |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
3-(ethoxymethyl)-5-methoxyaniline |
InChI |
InChI=1S/C10H15NO2/c1-3-13-7-8-4-9(11)6-10(5-8)12-2/h4-6H,3,7,11H2,1-2H3 |
InChI Key |
NMLHSFWTRVCONQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=CC(=CC(=C1)OC)N |
Origin of Product |
United States |
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